(2-碘乙基)二甲胺氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

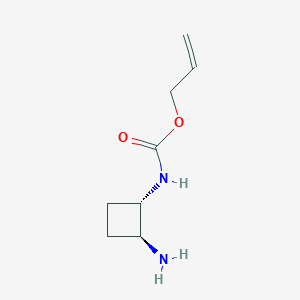

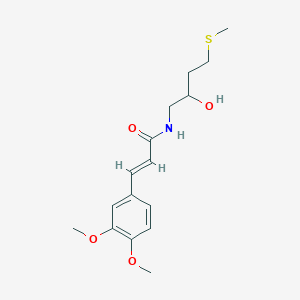

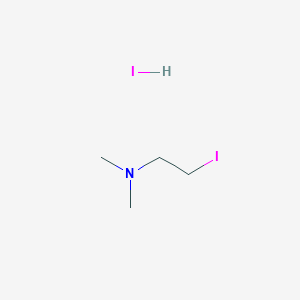

(2-Iodoethyl)dimethylamine hydroiodide is a chemical compound that can be associated with the quaternization of poly(2-dimethylaminoethyl methacrylate) (DMAEMA). This process involves the reaction of DMAEMA with methyl iodide to form quaternized polymers, which are known for their hydrophilic properties due to the introduction of trimethylammonium groups .

Synthesis Analysis

The synthesis of related quaternized polymers has been explored in various studies. For instance, the quaternization reactions of DMAEMA with methyl iodide have been carried out in different solvents, leading to the formation of copolymers containing both hydrophilic and hydrophobic groups . The degree of conversion and the structure of the resulting copolymers can vary depending on the solvent used, which can influence the properties of the polymers .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For example, the crystal structure of lead(II) complexes with deprotonated 2-dimethylaminoethanol, a related compound, has been determined. These complexes exhibit different coordination environments for the lead atoms, which are influenced by the "inert pair" effect . Although not directly about (2-Iodoethyl)dimethylamine hydroiodide, these studies provide insight into the structural aspects of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving similar compounds, such as 2-dimethylaminoethanol, have been developed for the copper-catalyzed amination of aryl bromides and iodides in aqueous media. This method has been successful in N-arylation of hydrophilic amino compounds, demonstrating the versatility of related compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMAEMA and its quaternized versions have been extensively studied. Hydrodynamic methods such as viscometry, analytical ultracentrifugation, dynamic light scattering, isothermal diffusion, and size exclusion chromatography have been used to evaluate the molar masses, hydrodynamic sizes, and conformations of the macromolecules in solution . The presence of iodine ions closely associated with the quaternized polymer chains significantly influences the equilibrium rigidity of the macromolecules .

科学研究应用

与亲核试剂的反应

(Mukaiyama、Yamaguchi 和 Nohira,1965 年)探讨了 N,N-二甲基硫代苯甲酰胺的碘甲酸酯与各种亲核试剂的反应,从而生成 N,N-二甲基苯甲酰胺甲基乙硫醇和 α-二甲基氨基-α-甲硫代苄基氰化物等化合物。

聚合物研究

在聚合物研究中,(Perevyazko 等人,2019 年)研究了聚(2-(二甲氨基)乙基甲基丙烯酸酯)及其季铵化版本,揭示了对其流体动力学尺寸、构象和离子特异性相互作用影响的见解。

超分子性质

(Cadot、Salignac、Marrot、Dolbecq 和 Sécheresse,2000 年)合成了一种新型十聚体氧硫环,分析了其超分子组装和氢键模式,为簇化学提供了宝贵的见解。

癌细胞中的细胞毒性

在药物化学领域,(Fu 等人,2010 年)研究了含有二甲胺成分的碘化锇(II)配合物,证明了对人类癌细胞系的有效细胞毒性,表明了潜在的治疗应用。

新化合物的合成

(Megen、Jablonka 和 Reiss,2014 年)和(Lu 和 Twieg,2005 年)专注于使用二甲胺氢碘酸盐合成新化合物,为有机合成和材料科学做出贡献。

分析化学应用

(Yang 等人,2014 年)开发了一种使用供体-受体硫脲衍生物检测碘离子的方法,为环境和生化分析中的分析应用提供了一种新方法。

动力学研究

动力学研究,例如 (Okamoto、Fukui 和 Shingu,1967 年)的研究,考察了二甲胺与其他化合物的反应,为反应机理和动力学提供了基本见解。

作用机制

Target of Action

Quaternary ammonium compounds find various applications in material science, catalysis, and medicinal chemistry.

Mode of Action

The key feature of (2-Iodoethyl)dimethylamine hydroiodide is its central quaternary ammonium cation, (CH3)2N(CH2)2I. This cation possesses a positive charge on the nitrogen atom due to the four bonded methyl groups. The iodide anion (I-) balances the positive charge.

Biochemical Pathways

There is currently no documented information regarding the specific biochemical pathways affected by (2-Iodoethyl)dimethylamine hydroiodide .

属性

IUPAC Name |

2-iodo-N,N-dimethylethanamine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10IN.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHBYTOZNIMUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCI.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11I2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76004-08-5 |

Source

|

| Record name | (2-iodoethyl)dimethylamine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2547207.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2547208.png)

![1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B2547210.png)

![5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2547214.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2547218.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)